4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine
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Overview
Description
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine is a complex organic compound that features both indole and furo[2,3-d]pyrimidine moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The furo[2,3-d]pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and furo[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine is unique due to its combination of indole and furo[2,3-d]pyrimidine moieties, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(5-methoxy-7-methylindol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N3O2/c1-10-7-14(22-4)9-13-5-6-21(16(10)13)17-15-8-11(2)23-18(15)20-12(3)19-17/h5-9H,1-4H3 |
InChI Key |
RZXKIJBZKHUOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C3=C4C=C(OC4=NC(=N3)C)C)OC |
Origin of Product |
United States |
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